molecular formula C20H23N5O3S B10984990 ethyl 2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10984990
M. Wt: 413.5 g/mol
InChI Key: PRTKIPABZBQYNL-UHFFFAOYSA-N
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Description

Ethyl 2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. This compound is a key research tool for investigating the role of FGFR signaling in cellular processes and disease pathogenesis, particularly in oncology. Dysregulation of the FGFR pathway, through mutations, gene amplifications, or fusions, is a well-documented driver of tumor growth, angiogenesis, and resistance to therapy in various cancers, including urothelial carcinoma, lung cancer, and cholangiocarcinoma. This inhibitor functions by competitively binding to the ATP-binding pocket of FGFR, thereby blocking receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK and PI3K-Akt. Researchers utilize this compound to elucidate the mechanistic contributions of specific FGFR isoforms in preclinical models, to study mechanisms of drug resistance, and to evaluate the efficacy of FGFR-targeted therapeutic strategies in vitro and in vivo. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H23N5O3S/c1-5-28-19(27)16-11(4)22-20(29-16)24-18(26)13-8-15(12-6-7-12)23-17-14(13)9-21-25(17)10(2)3/h8-10,12H,5-7H2,1-4H3,(H,22,24,26)

InChI Key

PRTKIPABZBQYNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-b]Pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is constructed via cyclocondensation reactions. Starting with 4-chloro-6-cyclopropylpyridine-3-carbonitrile, a cyclopropyl group is introduced at position 6 through a nucleophilic aromatic substitution (SNAr) using cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C . Subsequent alkylation at position 1 with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) yields 1-isopropyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine .

The carboxylic acid derivative at position 4 is achieved via hydrolysis of the nitrile group using concentrated hydrochloric acid (HCl) at reflux, followed by neutralization with sodium bicarbonate (NaHCO₃) to yield 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .

Thiazole Ring Formation

The ethyl 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized via a Hantzsch thiazole reaction. Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to form the thiazole ring, with subsequent amination at position 2 using ammonium hydroxide (NH₄OH) to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate .

Table 1: Optimization of Thiazole Synthesis

ConditionSolventTemperature (°C)Yield (%)
Thiourea, EtOHEthanol8072
Thiourea, DMFDMF12058
Thiourea, NMPNMP10065

Amide Coupling Reaction

The final step involves coupling the pyrazolo[3,4-b]pyridine-4-carboxylic acid with the thiazole-2-amine. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature . The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.

Table 2: Coupling Agent Efficiency

Coupling AgentSolventTime (h)Yield (%)
EDCl/HOBtDCM1285
DCC/DMAPTHF2478
HATU/DIEADMF688

Purification and Characterization

Crude product purification is performed via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water . Structural confirmation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, J = 7.1 Hz, ester CH₃), 1.45 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 2.35 (s, 3H, thiazole CH₃) .

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O) .

  • HRMS : m/z calculated for C₂₃H₂₆N₅O₃S [M+H]⁺ 476.1702, found 476.1705 .

Scale-Up and Industrial Considerations

Large-scale synthesis adopts continuous flow hydrogenation for nitro intermediate reduction, as described in US7709657B2 . Palladium on carbon (Pd/C) under 5–10 bar H₂ pressure ensures efficient reduction without over-hydrogenation. Process optimization reduces decomposition risks associated with prolonged heating, achieving yields >80% .

Challenges and Mitigation Strategies

Key challenges include:

  • Low Coupling Efficiency : Additives like HOBt minimize racemization and improve amide bond formation .

  • Byproduct Formation : Strict temperature control (−78°C during SNAr) prevents cyclopropane ring opening .

  • Purification Complexity : Gradient elution in column chromatography separates regioisomers .

Chemical Reactions Analysis

  • Reactions this compound might undergo include:
    • Ester hydrolysis (to release the carboxylic acid)
    • Nucleophilic substitution (e.g., with amines or hydrazines)
    • Oxidation (if the thiazole sulfur is susceptible)
  • Common reagents:
    • Ethanol (for esterification)
    • Strong acids or bases (for hydrolysis)
    • Nucleophiles (for substitution)
  • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • Medicinal chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
    • Biochemistry: Study its interactions with enzymes or receptors.
    • Industry: Explore its use as a building block for other compounds.
  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific targets (enzymes, receptors, etc.).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Below is a detailed comparison with key analogs:

    Table 1: Structural and Functional Comparison

    Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Method
    Target Compound Pyrazolo[3,4-b]pyridine + Thiazole Cyclopropyl (C6), Isopropyl (N1), Ethyl carboxylate (C5) ~428.45 Carbamate, Cyclopropane, Ester Likely via coupling of pyrazolo-pyridine carbonyl chloride with amino-thiazole
    Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran + Pyrazole Phenyl (C4), Cyano (C5), Ethyl carboxylate (C3) ~411.40 Cyano, Ester, Hydroxy Cyclocondensation of malononitrile/ethyl cyanoacetate with pyrazole precursors in 1,4-dioxane
    Ethyl 2-[4-(morpholin-4-yl)phenyl]-1H-benzimidazole-5-carboxylate Benzimidazole + Morpholine Morpholinophenyl (C2), Ethyl carboxylate (C5) ~405.45 Morpholine, Ester Multi-step alkylation and cyclization
    Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate Pyrazole + Pyridazine Chloropyridazine (N1), Ethyl carboxylate (C4) ~281.70 Chloro, Ester Condensation of hydrazine derivatives with ketones

    Key Findings :

    Core Heterocycles: The target compound’s pyrazolo-pyridine-thiazole hybrid is distinct from pyran-pyrazole (11b) or benzimidazole-morpholine systems . Its fused pyrazolo-pyridine core may enhance π-π stacking interactions in biological targets compared to simpler pyridazine or pyran analogs .

    Substituent Effects :

    • The cyclopropyl group on the pyridine ring may improve metabolic stability compared to phenyl or morpholine substituents in analogs .
    • The isopropyl group at N1 of the pyrazole could sterically hinder enzymatic degradation, a feature absent in 11b or the chloropyridazine derivative .

    Synthetic Accessibility :

    • The target compound’s synthesis is more complex than that of 11b or the pyridazine derivative due to the need for selective coupling of the pyrazolo-pyridine carbonyl with the thiazole amine .

    Biological Relevance: While direct activity data for the target compound is unavailable, structurally related pyrazolo-pyridines exhibit kinase inhibition (e.g., EGFR, JAK2), and thiazole carboxylates are associated with antimicrobial activity . The ethyl carboxylate group, common to all compared compounds, enhances solubility but may reduce membrane permeability compared to non-esterified analogs .

    Research Implications and Limitations

    • Similarity Metrics : Computational studies using Tanimoto or Dice coefficients (based on molecular fingerprints like Morgan or MACCS) could quantify structural similarity between the target compound and its analogs . For example, the target’s similarity to 11b may be low (<0.3 Tanimoto) due to divergent core structures.
    • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., cyclopropyl vs. phenyl) might lead to significant differences in bioactivity, emphasizing the need for experimental validation .

    Biological Activity

    Ethyl 2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, structure–activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex structure that includes a thiazole ring, a pyrazolo-pyridine moiety, and cyclopropyl groups. Below is a summary of its chemical properties:

    PropertyValue
    Molecular Formula C17H22N4O2S
    Molecular Weight 350.45 g/mol
    IUPAC Name This compound
    Canonical SMILES CCOC(=O)NC@HC1=NC(=S)C(=N1)C(=O)CC2=CC=C(C=C2)C(C)C=C(C=C)C(=O)N(C)C

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.

    Anti-inflammatory Activity

    Research indicates that derivatives of thiazole and pyrazole exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that similar compounds can inhibit COX-1 and COX-2 enzymes effectively. For instance, IC50 values for related compounds against COX enzymes were reported as follows:

    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
    Compound A19.45 ± 0.0742.1 ± 0.30
    Compound B26.04 ± 0.3631.4 ± 0.12
    Compound C28.39 ± 0.0323.8 ± 0.20

    These findings suggest that ethyl 2-({[6-cyclopropyl...}) may possess similar inhibitory effects on COX enzymes.

    Antitumor Activity

    Preliminary studies have indicated potential antitumor properties through the inhibition of specific kinases involved in cancer cell proliferation. The compound's structure suggests it may interact with RET kinases, which are crucial in certain cancers.

    Study on Inflammatory Models

    In a study involving carrageenan-induced paw edema in rats, derivatives similar to ethyl 2-({[6-cyclopropyl...}) showed promising results comparable to established anti-inflammatory drugs like indomethacin. The effective doses (ED50) were calculated as follows:

    CompoundED50 (μM)
    Ethyl Derivative A11.60
    Ethyl Derivative B8.23
    Indomethacin9.17

    This indicates that the compound may be effective in reducing inflammation.

    Structure–Activity Relationship (SAR)

    The SAR analysis has revealed that modifications to the thiazole and pyrazole rings can significantly impact biological activity. For instance, substituents at specific positions on the pyrazole ring enhance potency against COX enzymes.

    Q & A

    Q. What synthetic routes are commonly employed to construct the pyrazolo[3,4-b]pyridine-thiazole hybrid scaffold in this compound?

    The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core, followed by coupling reactions to introduce the thiazole moiety. For example, cyclocondensation under reflux with hydrazine hydrate and acetic acid in ethanol can yield fused pyrazole intermediates, as demonstrated in analogous pyrazole-carboxylic acid syntheses . Subsequent coupling with thiazole derivatives may require activating agents like POCl₃ or DMF-DMA to facilitate amide bond formation .

    Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

    Key methods include:

    • ¹H/¹³C NMR : To verify substituent positions on the pyrazole and thiazole rings.
    • IR spectroscopy : To confirm carbonyl (C=O) and amide (N-H) functional groups.
    • X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing, as applied to structurally similar pyrazole-thiazole hybrids .

    Q. How can researchers optimize reaction yields during the coupling of pyrazole and thiazole precursors?

    Systematic screening of reaction conditions (e.g., solvent polarity, temperature, and catalysts) is essential. For example, iodine-mediated coupling at room temperature may reduce side reactions compared to reflux conditions, as seen in analogous pyrazolo[3,4-c]pyrazole syntheses .

    Advanced Research Questions

    Q. What computational strategies can predict reactivity and regioselectivity in the pyrazole-thiazole coupling step?

    Quantum chemical calculations (e.g., density functional theory) can model reaction pathways and identify transition states. The ICReDD framework combines computational reaction path searches with experimental validation to narrow optimal conditions, significantly reducing trial-and-error approaches . For instance, simulating the nucleophilic attack of the thiazole amine on the pyrazole carbonyl can guide catalyst selection.

    Q. How should researchers address discrepancies in spectroscopic data for derivatives of this compound?

    Contradictions (e.g., unexpected NMR shifts or IR absorptions) may arise from tautomerism or polymorphic variations. Employing hyphenated techniques like LC-MS or variable-temperature NMR can resolve ambiguities. Cross-referencing with X-ray structures of related compounds, such as ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, provides benchmarks .

    Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

    Accelerated stability studies using HPLC or UPLC under stress conditions (e.g., acidic/basic hydrolysis, thermal degradation) can identify degradation products. For example, ester hydrolysis to carboxylic acid derivatives under alkaline conditions has been observed in analogous pyrazole-carboxylates, requiring controlled pH during storage .

    Q. How can researchers design experiments to probe the compound’s potential biological activity?

    • In silico docking : Screen against target proteins (e.g., kinases) using the pyrazole-thiazole scaffold’s known affinity for ATP-binding pockets.
    • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics.
    • SAR studies : Modify substituents (e.g., cyclopropyl, isopropyl) to assess impact on potency, referencing synthetic protocols for similar derivatives .

    Methodological Considerations

    Q. What reactor designs are optimal for scaling up synthesis while minimizing byproducts?

    Continuous-flow reactors with precise temperature and pressure control can enhance reproducibility for exothermic steps (e.g., cyclocondensation). CRDC guidelines emphasize reaction fundamentals and reactor design, such as membrane separation technologies for purification .

    Q. How can researchers validate the purity of this compound in complex matrices?

    • Chiral HPLC : To resolve enantiomeric impurities, if applicable.
    • Elemental analysis : Confirm stoichiometry of C, H, N, and S.
    • Mass spectrometry : High-resolution MS (HRMS) for exact mass verification, critical for publications.

    Data Interpretation and Reporting

    Q. What statistical approaches are recommended for analyzing dose-response data in biological studies?

    Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Reporting confidence intervals and using software like GraphPad Prism ensures robustness. Comparative studies with reference compounds (e.g., kinase inhibitors) should adhere to FAIR data principles .

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